Piperazine-2-carboxylic acid dihydrobromide
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Overview
Description
Piperazine-2-carboxylic acid dihydrobromide is a chemical compound with the molecular formula C5H12Br2N2O2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. Piperazine derivatives are widely used in medicinal chemistry due to their diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of piperazine-2-carboxylic acid dihydrobromide typically involves the reaction of ethylenediamine with various reagents. One common method includes the use of N,N’-di(trifluoroacetyl)ethylenediamine, which reacts with methyl β-bromopropionate under basic conditions to form the desired piperazine derivative . The reaction conditions often involve the use of sodium hydroxide or potassium hydroxide as bases and various solvents such as dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: Piperazine-2-carboxylic acid dihydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different piperazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the piperazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted piperazine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Piperazine-2-carboxylic acid dihydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Mechanism of Action
The mechanism of action of piperazine-2-carboxylic acid dihydrobromide involves its interaction with specific molecular targets. For instance, piperazine derivatives act as GABA receptor agonists, binding to muscle membrane GABA receptors and causing hyperpolarization of nerve endings. This results in the flaccid paralysis of parasitic worms, allowing them to be expelled from the host body .
Comparison with Similar Compounds
Piperazine: The parent compound, used widely in medicinal chemistry.
Piperazine-2-carboxylic acid dihydrochloride: Another derivative with similar properties but different counterions.
N-methylpiperazine: A methylated derivative with distinct pharmacological properties.
Uniqueness: Piperazine-2-carboxylic acid dihydrobromide is unique due to its specific bromide counterions, which can influence its solubility and reactivity compared to other piperazine derivatives .
Biological Activity
Piperazine-2-carboxylic acid dihydrobromide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is a derivative of piperazine, characterized by the presence of a carboxylic acid group. Its chemical formula is C6H8Br2N2O2, and it exhibits properties typical of piperazine derivatives, including the ability to form hydrogen bonds and engage in ionic interactions.
1. Anticholinergic Activity
Research indicates that piperazine-2-carboxylic acid derivatives exhibit significant anticholinergic properties. A study demonstrated that these compounds inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical enzymes in the cholinergic system. The most active derivative showed a Ki value of 10.18 µM for AChE, indicating competitive inhibition with a selectivity index (SI) of approximately 17.90 .
2. Antimicrobial Properties
Piperazine derivatives have been evaluated for antimicrobial activity against various pathogens. For instance, studies have shown that certain piperazine-based compounds possess notable antibacterial and antifungal effects, with minimum inhibitory concentrations (MICs) ranging from 7.8 to 93.7 µg/mL against different bacterial strains . The structural modifications in the piperazine scaffold significantly influence their antimicrobial efficacy.
3. Anti-Alzheimer's Activity
The development of multitarget-directed ligands (MTDLs) has positioned piperazine-2-carboxylic acid as a promising candidate for Alzheimer's disease treatment. In vitro assays revealed that these compounds effectively inhibit AChE and BChE, which are implicated in the pathophysiology of Alzheimer's disease . The structure-activity relationship (SAR) studies suggest that specific substitutions enhance selectivity and potency against these targets.
4. Antiviral Activity
Recent investigations have highlighted the potential antiviral properties of piperazine derivatives against noroviruses. Functionalized piperazines were shown to exhibit low micromolar activity in cell-based systems, suggesting their role as potential antiviral agents . The effectiveness appears to be influenced by the nature of substituents on the piperazine ring.
Table 1: Summary of Biological Activities
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound's ability to inhibit key enzymes like AChE and BChE is crucial for its anticholinergic effects, which can mitigate symptoms associated with neurodegenerative diseases.
- Membrane Interaction : Antimicrobial activity may stem from interactions with microbial membranes, leading to compromised integrity and function.
- Molecular Docking Studies : Computational studies have provided insights into binding affinities and interactions at the molecular level, aiding in the design of more potent derivatives.
Properties
Molecular Formula |
C5H12Br2N2O2 |
---|---|
Molecular Weight |
291.97 g/mol |
IUPAC Name |
piperazine-2-carboxylic acid;dihydrobromide |
InChI |
InChI=1S/C5H10N2O2.2BrH/c8-5(9)4-3-6-1-2-7-4;;/h4,6-7H,1-3H2,(H,8,9);2*1H |
InChI Key |
MKOCZANLCVXUFO-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(CN1)C(=O)O.Br.Br |
Origin of Product |
United States |
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